2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
CAS No.:
Cat. No.: VC16689528
Molecular Formula: C12H23N5O3
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid -](/images/structure/VC16689528.png)
Specification
Molecular Formula | C12H23N5O3 |
---|---|
Molecular Weight | 285.34 g/mol |
IUPAC Name | 2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
Standard InChI | InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20) |
Standard InChI Key | YGUIFRMUMYTGAV-UHFFFAOYSA-N |
Canonical SMILES | CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
DiZPK belongs to the class of diazirine-containing photoaffinity labels, characterized by a hexanoic acid backbone modified with a carbamoyl-linked 3-(3-methyldiazirin-3-yl)propyl group. The compound's systematic IUPAC name, N~6~-{[3-(3-Methyl-3H-diaziren-3-yl)propyl]carbamoyl}-L-lysine, reflects its lysine derivative nature with site-specific functionalization at the ε-amino position .
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular formula | C₁₂H₂₃N₅O₃ |
Molecular weight | 285.348 g/mol |
Diazirine ring structure | 3-membered N-N-C heterocycle |
Water solubility | Moderate (enhanced at pH 7-8) |
The diazirine moiety (C₃H₆N₂) serves as the photoresponsive element, undergoing ring-opening under 365 nm UV light to generate a reactive carbene intermediate . This transient species forms covalent bonds with adjacent C-H and N-H groups within 3-4 Å proximity, enabling irreversible crosslinking of interacting biomolecules .
Stereochemical Considerations
As an L-lysine derivative, DiZPK maintains the (S)-configuration at the α-carbon, ensuring compatibility with biological systems. The single defined stereocenter prevents racemization under physiological conditions, critical for maintaining activity during in vivo applications .
Biosynthetic Incorporation and Protein Engineering
Genetic Code Expansion Strategy
DiZPK's utility stems from its incorporation into proteins via amber codon suppression technology. This process involves:
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Engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs recognizing the amber (TAG) stop codon
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In vitro or in vivo translation systems supplemented with DiZPK
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Site-specific insertion at predefined positions in target proteins
The MCF-7 breast cancer cell study demonstrated successful integration of DiZPK into AGR2 at position Gln85, creating the mutant AGR2Q85DiZPK without disrupting native protein folding .
Crosslinking Reaction Parameters
Optimal photolysis conditions involve:
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365 nm UV light (5-10 mW/cm² intensity)
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Exposure duration: 1-5 minutes
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Reaction temperature: 4-25°C
Post-crosslinking analysis requires stringent washing protocols to remove non-specifically bound proteins while retaining covalently linked complexes.
Biological Applications in Protein Interaction Mapping
Case Study: AGR2 Interactome Analysis
The seminal application of DiZPK in identifying AGR2 binding partners revealed previously undetectable interactions with desmosomal components:
Key Discoveries:
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Direct interaction with γ-catenin (junction plakoglobin) confirmed through immunofluorescence colocalization
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Novel associations with desmocollin-1 (DSC1), desmoglein-1 (DSG1), and plakophillin-1 (PKP1)
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Validation via molecular dynamics simulations showing stable binding interfaces
Table 2: AGR2 Interaction Partners Identified via DiZPK Crosslinking
Protein | Function in Cell Adhesion | Validation Method |
---|---|---|
γ-catenin | Desmosome assembly | Molecular dynamics simulation |
Desmoplakin (DSP) | Intermediate filament anchoring | Co-immunoprecipitation |
Plakophillin-1 (PKP1) | Desmosome stabilization | Surface plasmon resonance |
This breakthrough explained AGR2's role in cancer metastasis through modulation of cell-cell adhesion complexes .
Advantages Over Traditional Crosslinkers
DiZPK addresses critical limitations of conventional agents:
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Temporal Control: UV activation enables precise timing of crosslinking events
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Reaction Specificity: Minimal non-specific binding compared to NHS esters
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Small Footprint: 6.2 Å spacer arm length minimizes steric hindrance
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Metabolic Stability: Resistant to cellular proteases and nucleases
Technological Applications in Biomedical Research
Structural Proteomics
DiZPK-enabled crosslinking mass spectrometry (XL-MS) provides:
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Distance constraints for protein tertiary structure modeling
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Identification of conformational changes in signaling proteins
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Mapping of transient enzyme-substrate complexes
Drug Target Discovery
Pharmaceutical applications leverage DiZPK for:
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In situ capture of drug-protein adducts
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Identification of off-target binding sites
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Characterization of allosteric regulatory networks
Cancer Biology Insights
The AGR2 study paradigm demonstrates DiZPK's utility in oncology research:
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Elucidation of metastasis-related protein networks
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Identification of novel therapeutic targets in desmosomal pathways
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Development of biomarker panels for cancer progression monitoring
Experimental Considerations and Optimization
Troubleshooting Crosslinking Efficiency
Common challenges and solutions:
Low Yield:
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Increase UV exposure duration (max 10 minutes)
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Verify amber codon suppression efficiency (>70% incorporation)
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Use fresh DiZPK stocks stored at -80°C
Background Noise:
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Implement gradient salt washes (0.1-1M NaCl)
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Include competing amines (10 mM glycine) in lysis buffers
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Optimize trypsin digestion time for MS analysis
Data Interpretation Guidelines
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Crosslink identification requires ≤5 ppm mass accuracy in LC-MS/MS
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Manual validation of MS/MS spectra for diagnostic ions (m/z 285.18)
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Complementary validation via Western blotting or in situ PLA
Future Directions and Development
Second-Generation Derivatives
Ongoing structural modifications aim to enhance DiZPK's properties:
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Polar side chains for improved solubility
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Isotope-labeled variants for quantitative MS
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Two-photon activatable derivatives for in vivo use
Integrative Omics Approaches
Combining DiZPK crosslinking with:
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Single-cell RNA sequencing for interaction heterogeneity analysis
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Cryo-ET for ultrastructural context of crosslinked complexes
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Machine learning prediction of interaction networks
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